5-ethoxy-4-ethyl-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]phenol
Description
The compound “5-ethoxy-4-ethyl-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]phenol” is a complex organic molecule. It is a derivative of phenol, which is an aromatic compound containing a hydroxyl group attached to a benzene ring . The compound also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The presence of the ethoxy and ethyl groups suggests that this compound may have been synthesized through etherification and alkylation reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings. The phenol and pyrazole rings contribute to the compound’s aromaticity, while the ethoxy and ethyl groups add to its overall molecular size . The fluorophenoxy group is a halogenated aromatic ether, which may influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. The phenol group is likely to undergo reactions typical of phenols, such as electrophilic aromatic substitution . The pyrazole ring might participate in nucleophilic substitution reactions . The presence of the ether and alkyl groups could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the phenol group could confer some degree of polarity to the molecule, while the alkyl and ether groups would contribute to its overall hydrophobicity . The exact properties, such as melting point, boiling point, solubility, etc., would need to be determined experimentally .Future Directions
The potential applications of this compound would depend on its physical, chemical, and biological properties. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its reactivity, stability, and biological activity . Further studies would be needed to fully explore its potential.
Properties
IUPAC Name |
5-ethoxy-4-ethyl-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-4-13-10-16(17(24)11-18(13)25-5-2)19-20(12(3)22-23-19)26-15-8-6-14(21)7-9-15/h6-11,24H,4-5H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTXOLKBFSAAJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OCC)O)C2=NNC(=C2OC3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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